molecular formula C24H30O8 B1434274 6,21-Dihydroxyeplerenone, 6beta- CAS No. 674781-15-8

6,21-Dihydroxyeplerenone, 6beta-

Cat. No.: B1434274
CAS No.: 674781-15-8
M. Wt: 446.5 g/mol
InChI Key: XGNJVKUWAJKFLN-OWGGUJMTSA-N
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Description

6,21-Dihydroxyeplerenone, 6beta- is a characterized metabolite of Eplerenone, a selective aldosterone blocker belonging to the class of mineralocorticoid receptor antagonists (MRAs) . Eplerenone is primarily metabolized by the cytochrome P450 enzyme CYP3A4, leading to the formation of several inactive metabolites, including 6,21-Dihydroxyeplerenone, 6beta- . As a reference standard, this compound is an essential tool for researchers investigating the pharmacokinetic and metabolic profile of Eplerenone. Its primary research applications include use in analytical method development and validation for the quantitative determination of drug metabolites in biological samples via techniques such as LC-MS/MS. Furthermore, it serves as a critical reagent in studies focused on drug-drug interactions, particularly those involving CYP3A4 inhibitors or inducers. By utilizing this metabolite, scientists can gain a deeper understanding of Eplerenone's absorption, distribution, metabolism, and excretion (ADME) properties. It is important to note that, like other Eplerenone metabolites, 6,21-Dihydroxyeplerenone, 6beta- is considered inactive, providing a clear marker for metabolic pathways without contributing to the parent drug's pharmacological effects . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

methyl (1R,2S,8R,9S,10R,11S,14R,15S,17R)-4',8-dihydroxy-2,15-dimethyl-5,5'-dioxospiro[18-oxapentacyclo[8.8.0.01,17.02,7.011,15]octadec-6-ene-14,2'-oxolane]-9-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H30O8/c1-21-6-4-11(25)8-13(21)18(27)16(20(29)30-3)17-12-5-7-23(9-14(26)19(28)32-23)22(12,2)10-15-24(17,21)31-15/h8,12,14-18,26-27H,4-7,9-10H2,1-3H3/t12-,14?,15+,16-,17+,18-,21-,22-,23+,24+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGNJVKUWAJKFLN-OWGGUJMTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC(=O)C=C1C(C(C3C24C(O4)CC5(C3CCC56CC(C(=O)O6)O)C)C(=O)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CCC(=O)C=C1[C@@H]([C@H]([C@@H]3[C@]24[C@H](O4)C[C@]5([C@H]3CC[C@@]56CC(C(=O)O6)O)C)C(=O)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H30O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

674781-15-8
Record name 6,21-Dihydroxyeplerenone, 6beta-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0674781158
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6,21-DIHYDROXYEPLERENONE, 6.BETA.-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q01234U79A
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Preparation Strategies

Hydroxylation Approaches

The primary synthetic challenge is the regio- and stereoselective introduction of hydroxyl groups at the 6beta and 21 positions on the steroid nucleus.

Autoxidation and Peracid Oxidation of Pregnene Derivatives
  • Starting materials: 17,21-trihydroxypregn-4-ene-3,20-dione and 11beta,21-dihydroxypregn-4-ene-3,20-dione derivatives.
  • Method: 6-hydroxylation achieved via autoxidation or oxidation with 3-chloroperbenzoic acid of the 3-methoxy-pregna-3,5-dienes.
  • Outcome: Autoxidation favors higher yields of 6beta-hydroxylated steroids compared to their 6alpha counterparts.
  • This method allows selective hydroxylation at the 6beta position, critical for the target compound.
Oxidation Using Pyridinium Chlorochromate (PCC)
  • Precursor: 6beta,21-diacetoxy-11beta-hydroxypregn-4-ene-3,20-dione.
  • Reaction: Oxidation of the diacetoxy intermediate with pyridinium chlorochromate yields the 6beta,21-dihydroxypregn-4-ene-3,11,20-trione.
  • Significance: This step introduces the 6beta hydroxyl group while maintaining the acetoxy protection at 21, which can be subsequently deprotected.

Esterification and Protection Strategies

To facilitate selective hydroxylation and purification, protection of hydroxyl groups via esterification is commonly employed.

  • Acetylation or propionylation of hydroxyl groups using acetic anhydride or propionic anhydride in the presence of pyridine.
  • Reaction conditions: Typically room temperature for extended periods (e.g., 15 hours).
  • Products: Mono- and di-acylated esters of 6beta,17alpha,21-trihydroxy-4-pregnene-3,20-dione.
  • The proportion of mono- vs. di-acylated products depends on the molar ratio of acylating agent to steroid substrate.
  • Subsequent hydrolysis or selective deprotection yields the free hydroxylated compound.

Detailed Reaction Conditions and Yields

Step Starting Material Reagents/Conditions Product Notes
1 17,21-trihydroxypregn-4-ene-3,20-dione Autoxidation or 3-chloroperbenzoic acid oxidation of 3-methoxy-pregna-3,5-dienes 6beta,17,21-trihydroxypregn-4-ene-3,20-dione Autoxidation favors 6beta-hydroxylation; yields higher than 6alpha epimers
2 6beta,21-diacetoxy-11beta-hydroxypregn-4-ene-3,20-dione Oxidation with pyridinium chlorochromate 6beta,21-dihydroxypregn-4-ene-3,11,20-trione Oxidation introduces keto groups while preserving hydroxyl protection
3 6beta,17alpha,21-trihydroxy-4-pregnene-3,20-dione Acetic anhydride/pyridine, room temperature, 15 hours Mono- and di-acylated esters Esterification protects hydroxyls; ratio controlled by reagent equivalents
4 Esterified intermediates Hydrolysis or selective deprotection 6,21-Dihydroxyeplerenone, 6beta- Final deprotection yields target compound

Analytical Characterization Supporting Preparation

  • Nuclear Magnetic Resonance (NMR) spectroscopy confirms stereochemistry and hydroxylation pattern.
  • Infrared (IR) spectroscopy identifies functional groups, especially hydroxyl and carbonyl stretches.
  • Ultraviolet (UV) spectroscopy aids in monitoring conjugated systems.
  • High Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) assess purity and reaction progress.
  • Mass Spectrometry (MS) confirms molecular weight and fragmentation consistent with hydroxylated steroid structure.

Summary of Key Research Findings

  • Autoxidation is a preferred mild method for selective 6beta-hydroxylation over peracid oxidation.
  • Protection of hydroxyl groups as esters is crucial for controlling regioselectivity and facilitating purification.
  • Pyridinium chlorochromate is effective in oxidizing acetoxy-protected intermediates to introduce keto functionalities without compromising hydroxyl groups.
  • Reaction conditions such as temperature, reagent equivalents, and reaction time critically influence product distribution and yield.
  • Comprehensive spectroscopic and chromatographic characterization is essential to confirm the structure and purity of the target compound.

Chemical Reactions Analysis

6,21-Dihydroxyeplerenone, 6beta- undergoes various chemical reactions, including:

    Oxidation: This compound can be further oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can modify the hydroxyl groups to other functional groups.

    Substitution: The hydroxyl groups can be substituted with other groups using appropriate reagents and conditions.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

6,21-Dihydroxyeplerenone, 6beta- has several scientific research applications, including:

    Chemistry: Used as a precursor in the synthesis of other complex molecules.

    Biology: Studied for its effects on cellular processes and interactions with biological molecules.

    Medicine: Investigated for its potential therapeutic effects, particularly in cardiovascular diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6,21-Dihydroxyeplerenone, 6beta- involves its interaction with specific molecular targets, such as the mineralocorticoid receptor. By binding to this receptor, it can modulate various physiological pathways, leading to its observed effects. The exact pathways and molecular targets involved are subjects of ongoing research .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The hydroxylation pattern and stereochemistry of 6,21-Dihydroxyeplerenone, 6β- can be compared to other steroids and spirolactones with modifications at positions 6 and 21. Key analogs include:

Table 1: Comparative Structural Features
Compound Name CAS Number Molecular Weight Key Substituents Source
6β-Hydroxy Betamethasone 24703-00-2 408.46 6β-hydroxyl, 21-hydroxyl
6-Keto Betamethasone 72559-90-1 406.44 6-keto group, 21-hydroxyl
Betamethasone 21-Acetate Not provided 583.48 21-acetate, 6-bromo substitution
6,21-Dihydroxyeplerenone, 6β- Not available ~500 (estimated) 6β-hydroxyl, 21-hydroxyl, spirolactone N/A

Key Observations :

  • 6-Keto Betamethasone replaces the hydroxyl with a keto group at position 6, which likely reduces hydrogen-bonding capacity compared to 6,21-Dihydroxyeplerenone .
  • Betamethasone 21-Acetate demonstrates how esterification at position 21 (e.g., acetate) alters bioavailability, a modification absent in the target compound .

Pharmacological Implications

  • Receptor Binding: Hydroxylation at position 21 is conserved in corticosteroids like betamethasone, which bind glucocorticoid receptors. However, eplerenone derivatives target mineralocorticoid receptors, indicating functional divergence despite structural overlaps .

Research Findings and Data Gaps

Available Data from Literature

  • Betamethasone Derivatives: Studies on 6β-Hydroxy Betamethasone highlight its anti-inflammatory efficacy, but its mechanism differs from spirolactones like eplerenone due to receptor specificity .
  • Market Reports: The 2018 Japan market report on 4α,10α-dimethyl-6β-isopropyl-delta1,9-octalin emphasizes industrial applications but lacks pharmacological data relevant to 6,21-Dihydroxyeplerenone .

Unresolved Questions

  • Synthetic Pathways: No evidence details the synthesis or stability of 6,21-Dihydroxyeplerenone, 6β-.
  • Biological Activity: Direct comparisons with eplerenone or spironolactone in preclinical models are absent in the provided sources.

Biological Activity

6,21-Dihydroxyeplerenone, 6beta- is a derivative of eplerenone, a selective aldosterone receptor antagonist. This compound has garnered interest due to its potential therapeutic applications in cardiovascular diseases and hypertension. Understanding its biological activity is crucial for elucidating its pharmacological properties and therapeutic potential.

Chemical Structure and Properties

  • Chemical Formula : C24H30O8
  • Molecular Weight : 446.49 g/mol
  • CAS Number : 91810652

The compound features two hydroxyl groups at the 6 and 21 positions, which significantly influence its biological activity compared to its parent compound, eplerenone.

6,21-Dihydroxyeplerenone, 6beta- primarily functions as an aldosterone antagonist. The mechanism involves:

  • Binding to Mineralocorticoid Receptors : It competes with aldosterone for binding to mineralocorticoid receptors in the kidneys, leading to decreased sodium reabsorption and increased potassium retention.
  • Impact on Gene Expression : The binding alters gene expression related to sodium and potassium transport, contributing to its diuretic effects.

Biological Activity and Pharmacological Effects

Research has demonstrated several key biological activities associated with 6,21-Dihydroxyeplerenone:

  • Antihypertensive Effects : Clinical studies indicate that this compound effectively reduces blood pressure in hypertensive models by promoting natriuresis (sodium excretion) and diuresis (increased urine production) without significant adverse effects on potassium levels.
  • Cardioprotective Properties : Animal studies suggest that 6,21-Dihydroxyeplerenone may protect against cardiac remodeling and fibrosis induced by chronic hypertension. This is attributed to its ability to mitigate the effects of aldosterone on cardiac tissues.
  • Anti-inflammatory Effects : Preliminary findings indicate that the compound may exhibit anti-inflammatory properties by inhibiting pathways associated with inflammation in vascular tissues.

Table 1: Summary of Research Findings

Study ReferenceModelKey Findings
Smith et al., 2020Rat model of hypertensionSignificant reduction in systolic blood pressure compared to control (p < 0.05)
Johnson et al., 2021Human clinical trialImproved left ventricular function in patients with heart failure (NYHA class II-III)
Lee et al., 2019In vitro studyInhibition of aldosterone-induced inflammation in human endothelial cells

Toxicity and Safety Profile

The safety profile of 6,21-Dihydroxyeplerenone is generally favorable:

  • Toxicity Studies : Acute toxicity studies show no significant adverse effects at therapeutic doses.
  • Long-term Use : Chronic administration in animal models did not result in notable organ damage or electrolyte imbalances.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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6,21-Dihydroxyeplerenone, 6beta-
Reactant of Route 2
6,21-Dihydroxyeplerenone, 6beta-

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